3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C13H15FN2O2 and its molecular weight is 250.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is known that similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
The exact mode of action of 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is suggested that similar compounds inhibit ripk1, which is a key component in the necroptosis signaling pathway .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is known that similar compounds affect the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The molecular and cellular effects of the action of 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4It is known that similar compounds inhibit ripk1, which could potentially prevent necroptosis and therefore have therapeutic potential in treating diseases where necroptosis is implicated .
Biochemical Analysis
Biochemical Properties
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is phospholipase D2 (PLD2). Phospholipase D2 catalyzes the conversion of phosphatidylcholine to phosphatidic acid, a lipid second messenger involved in various cellular processes . The inhibition of phospholipase D2 by this compound leads to a decrease in phosphatidic acid levels, which can affect cell signaling pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phospholipase D2 by this compound can lead to alterations in the phosphatidic acid-mediated signaling pathways, affecting processes such as cell proliferation, apoptosis, and migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of phospholipase D2, inhibiting its enzymatic activity and reducing the production of phosphatidic acid . This inhibition can lead to downstream effects on cell signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular functions, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit phospholipase D2 activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed and excreted . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its appropriate subcellular sites.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-10-1-3-11(4-2-10)16-9-13(18-12(16)17)5-7-15-8-6-13/h1-4,15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIMMUOGSMFIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.